molecular formula C16H20N2O3S B5617426 1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B5617426
M. Wt: 320.4 g/mol
InChI Key: KEBPGZRREHYCOU-UHFFFAOYSA-N
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Description

The compound "1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine" belongs to a class of chemicals known for their potential therapeutic properties. Research has focused on synthesizing various derivatives and analyzing their molecular structures, chemical reactions, and properties.

Synthesis Analysis

Research on similar compounds, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, involves a multi-step synthesis process. This typically starts with the treatment of secondary amines with sulfonyl chloride, followed by reactions with activated furyl piperazinyl methanones (Hussain et al., 2017).

Molecular Structure Analysis

X-ray crystallography studies reveal the molecular structures of related compounds, showing monoclinic crystallization and specific cell parameters. For example, the structure of 4-Phenyl-piperazine-1-sulfonamide was determined to have a layered polar region linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions (Berredjem et al., 2010).

Chemical Reactions and Properties

Compounds in this category exhibit various chemical reactions and properties. They often show good enzyme inhibitory activity and antimicrobial properties against Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives displayed significant inhibitory effects against acetyl- and butyrylcholinesterase (Hussain et al., 2017).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their molecular structure studies. The crystallographic analysis provides insights into their solid-state characteristics, including crystalline form, lattice parameters, and conformation in the crystal lattice (Berredjem et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure. These compounds exhibit diverse reactivities, demonstrated by their enzyme inhibitory and antibacterial activities. For example, variations in the sulfonyl group significantly affect their reactivity and biological activities (Hussain et al., 2017).

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-14-4-6-16(7-5-14)22(19,20)18-10-8-17(9-11-18)13-15-3-2-12-21-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPGZRREHYCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

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